molecular formula C20H14ClN3O2 B4310443 2-amino-4-(4-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-4-(4-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B4310443
M. Wt: 363.8 g/mol
InChI Key: NHHPCVKMDBNTCH-UHFFFAOYSA-N
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Description

2-amino-4-(4-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C20H14ClN3O2 and its molecular weight is 363.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.0774544 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Properties

This compound, along with similar derivatives, has been studied for its photovoltaic properties. For instance, certain derivatives have been utilized in organic–inorganic photodiode fabrication, showing promising characteristics like rectification behavior and photovoltaic properties under both dark and illuminated conditions. This suggests potential applications in the development of efficient photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

Structural and Optical Properties

Research has also focused on the structural and optical properties of these derivatives. They exhibit interesting features when transformed into thin films, showing nanocrystallites dispersed in an amorphous matrix. This aspect is significant for applications requiring specific optical properties, as the absorption parameters and electron transitions of these films are noteworthy (Zeyada, El-Nahass, & El-Shabaan, 2016).

Dielectric Properties

The AC electrical conductivity and dielectrical properties of these compounds have been explored, revealing their dependence on factors like frequency and temperature. This research indicates potential use in materials science, especially in areas related to electronics and semiconductors (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Another area of application is in corrosion inhibition. Certain related compounds have been studied for their efficacy in preventing copper corrosion in acidic environments, highlighting their potential as corrosion inhibitors (Eldesoky, Attia, Ahmed, & Abo-Elsoud, 2019).

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2/c1-24-15-5-3-2-4-13(15)18-17(20(24)25)16(14(10-22)19(23)26-18)11-6-8-12(21)9-7-11/h2-9,16H,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHPCVKMDBNTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-4-(4-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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2-amino-4-(4-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 3
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2-amino-4-(4-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 4
2-amino-4-(4-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 5
2-amino-4-(4-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 6
2-amino-4-(4-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

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